molecular formula C22H19N3S B5710647 3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-biphenylyl)ethylidene]hydrazone

3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-biphenylyl)ethylidene]hydrazone

Cat. No. B5710647
M. Wt: 357.5 g/mol
InChI Key: VHIKYLQXVQTIKW-NGAXQJCKSA-N
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Description

3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-biphenylyl)ethylidene]hydrazone is a compound that has recently gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBTH-BPEH and has a unique structure that makes it suitable for various applications.

Mechanism of Action

The mechanism of action of MBTH-BPEH is not well understood. However, it is believed that this compound reacts with the analyte to form a colored complex. The intensity of the color is directly proportional to the concentration of the analyte, allowing for quantitative analysis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of MBTH-BPEH. However, studies have shown that this compound is relatively non-toxic and does not have any significant adverse effects on living organisms.

Advantages and Limitations for Lab Experiments

MBTH-BPEH has several advantages for lab experiments. This compound is highly sensitive and selective towards various analytes, making it a useful tool for quantitative analysis. Additionally, MBTH-BPEH is relatively easy to synthesize, making it readily available for use in laboratory experiments.
However, there are also limitations to the use of MBTH-BPEH in lab experiments. One of the primary limitations is the lack of understanding of the mechanism of action. Additionally, the use of MBTH-BPEH is limited to the determination of specific analytes, making it less versatile than other reagents.

Future Directions

There are several future directions for research on MBTH-BPEH. One potential direction is the investigation of the mechanism of action to gain a better understanding of how this compound interacts with analytes. Additionally, further research could explore the use of MBTH-BPEH in other fields, such as medicine and environmental science.
Conclusion:
In conclusion, MBTH-BPEH is a compound that has potential applications in various fields of scientific research. The synthesis method is complex, but the compound has several advantages for lab experiments, including high sensitivity and selectivity towards various analytes. Further research is needed to gain a better understanding of the mechanism of action and to explore the full potential of MBTH-BPEH in scientific research.

Synthesis Methods

The synthesis of MBTH-BPEH is a complex process that involves several steps. The first step involves the synthesis of 1-(4-biphenylyl)ethylidene hydrazinecarbothioamide by the reaction of 4-biphenylcarboxaldehyde with thiosemicarbazide. In the second step, the reaction of 1-(4-biphenylyl)ethylidene hydrazinecarbothioamide with 3-methyl-2-benzothiazolinone results in the formation of MBTH-BPEH.

Scientific Research Applications

MBTH-BPEH has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of analytical chemistry. MBTH-BPEH is used as a reagent for the determination of various analytes, including amino acids, peptides, and proteins. This compound has been shown to have high sensitivity and selectivity towards these analytes, making it a useful tool in analytical chemistry.

properties

IUPAC Name

(Z)-3-methyl-N-[(E)-1-(4-phenylphenyl)ethylideneamino]-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3S/c1-16(17-12-14-19(15-13-17)18-8-4-3-5-9-18)23-24-22-25(2)20-10-6-7-11-21(20)26-22/h3-15H,1-2H3/b23-16+,24-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIKYLQXVQTIKW-NGAXQJCKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C1N(C2=CC=CC=C2S1)C)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C/1\N(C2=CC=CC=C2S1)C)/C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1,3-benzothiazol-2(3H)-one [1-(4-biphenylyl)ethylidene]hydrazone

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